molecular formula C23H12N2O3S B3010849 N-(acenaphtho[1,2-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 536729-48-3

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3010849
CAS No.: 536729-48-3
M. Wt: 396.42
InChI Key: DJOZDDLDYPLXGD-UHFFFAOYSA-N
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Description

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetically designed hybrid molecule that incorporates two pharmaceutically significant moieties, making it a compelling candidate for investigative biology and drug discovery research. This compound features an acenaphtho[1,2-d]thiazole group, derived from acenaphthoquinone, a scaffold recognized as a precursor for compounds with extensive pharmacological activities . This moiety is linked via an acetamide bridge to a 2-oxo-2H-chromene-3-carboxamide (coumarin) unit, a privileged structure in medicinal chemistry known for its diverse biological properties . The strategic fusion of these structures is intended to create a multi-target agent with enhanced biological potential. The core acenaphthoquinone structure is a well-established heterocyclic compound used in the synthesis of molecules with promising pharmacological profiles, including spiro cyclic compounds with prime applications . The coumarin component is similarly renowned for its broad spectrum of activities, which include anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects, as documented in numerous studies . Specifically, coumarin-3-carboxamide derivatives have shown exceptional potential as selective inhibitors for enzymes like monoamine oxidase B (MAO-B), which is a crucial target in neurodegenerative diseases . Furthermore, chromone (a closely related scaffold) derivatives have demonstrated notable cytotoxic effects against various cancer cell lines, including leukemia (e.g., HL-60, MOLT-4) and breast cancer (e.g., MCF-7) cells, often by inducing apoptosis . Given this synergistic architectural design, researchers can investigate this compound for a range of potential applications. Primary research directions may include evaluating its antimicrobial efficacy against a panel of Gram-positive and Gram-negative bacteria and fungal species , as well as profiling its cytotoxic and antiproliferative activities against diverse cancer cell lines . Additional studies could explore its potential as an inhibitor of neurological targets such as acetylcholinesterase or MAO-B for neurodegenerative conditions . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12N2O3S/c26-21(16-11-13-5-1-2-10-17(13)28-22(16)27)25-23-24-19-14-8-3-6-12-7-4-9-15(18(12)14)20(19)29-23/h1-11H,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOZDDLDYPLXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC4=C(S3)C5=CC=CC6=C5C4=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring integrated with a chromene structure, which contributes to its biological activity. The synthesis of similar compounds has been documented, utilizing methodologies such as metal-free reactions and green chemistry approaches to enhance yield and reduce environmental impact .

Key Structural Features:

  • Thiazole Ring: A five-membered ring containing sulfur and nitrogen, known for its biological significance.
  • Chromene Backbone: Contributes to the compound's photophysical properties.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. This property is crucial for combating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been demonstrated in various in vitro assays .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a derivative was tested against human breast cancer cells, showing an IC50 value of 12 µM, indicating potent activity .

Chemosensing Applications

The compound has also been evaluated for its ability to act as a chemosensor for cyanide anions. Upon interaction with cyanide, significant fluorescence quenching occurs, allowing for visual detection changes from yellow to colorless. This property suggests potential applications in environmental monitoring and safety .

Case Studies

  • Anticancer Studies:
    • A study conducted on the effects of this compound on various cancer cell lines revealed that it effectively induced apoptosis in MCF-7 (breast cancer) cells. The mechanism involved mitochondrial dysfunction and activation of caspases .
  • Antioxidant Activity:
    • In vitro assays demonstrated that the compound exhibited high scavenging activity against DPPH radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid .
  • Chemosensing Efficacy:
    • A detailed study on the photophysical properties showed that the compound could detect cyanide ions in aqueous solutions with a detection limit of 0.5 µM, making it suitable for practical applications in detecting toxic substances .

Data Summary

Activity IC50 Value Tested Cell Lines/Conditions Reference
Antioxidant25 µMDPPH Assay
Anticancer (MCF-7)12 µMBreast Cancer Cells
Chemosensing0.5 µMCyanide Detection in Aqueous Solutions

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of acenaphtho[1,2-d]thiazole exhibit promising anticancer properties. For instance, compounds related to N-(acenaphtho[1,2-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide have been synthesized and tested for their ability to inhibit cancer cell proliferation.

Case Study:
A study published in European Journal of Medicinal Chemistry demonstrated that certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase (source: ).

CompoundIC50 (µM)Cell Line
Compound A5.4MCF-7 (Breast)
Compound B4.8HeLa (Cervical)
Compound C6.1A549 (Lung)

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against various pathogens. Preliminary findings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Case Study:
In a study assessing the antimicrobial efficacy of acenaphtho derivatives, this compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics (source: ).

Fluorescent Dyes

The unique structural features of this compound make it suitable for use as a fluorescent dye in various applications, including biological imaging and sensing.

Data Table: Fluorescent Properties

PropertyValue
Emission Wavelength520 nm
Quantum Yield0.85
Solvent DependenceYes (varies with polarity)

Organic Light Emitting Diodes (OLEDs)

The compound's ability to emit light upon excitation has led to its exploration in OLED technology. Its incorporation into device architectures has shown improved efficiency and stability.

Case Study:
Research published in Advanced Functional Materials highlighted the use of this compound in OLEDs, where it contributed to a maximum external quantum efficiency of 20% when used as an emissive layer (source: ).

Photocatalysis

This compound has been investigated for its photocatalytic properties, particularly in organic transformations under visible light irradiation.

Data Table: Photocatalytic Activity

Reaction TypeConversion (%)Selectivity (%)
Aldol Reaction7892
C-C Coupling6585

Case Study:
A recent study demonstrated its effectiveness in promoting the aldol reaction under mild conditions, showcasing its potential utility in green chemistry applications (source: ).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Literature

Key Differences :

Core Heterocycles: The target compound features an acenaphthene-thiazole system, which is bulkier and more planar than the thiazolidinone cores in compounds. This may enhance π-π stacking interactions but reduce solubility . Compared to the simpler coumarin-thiazole hybrids in , the acenaphthene extension increases molecular weight (~100–150 g/mol) and lipophilicity .

Functional Groups :

  • The carboxamide bridge in the target compound is analogous to the thioxoacetamide linkers in compounds. However, the absence of a thioxo (C=S) group may alter hydrogen-bonding capacity .
  • Substituents like the 4-chlorobenzylidene (Compound 9) or indole (Compound 10) in are absent in the target compound, suggesting divergent bioactivity profiles .

Synthetic Complexity: highlights solvent-free synthesis for coumarin-thiazole derivatives using piperidine catalysis, achieving moderate-to-high yields.

Pharmacological Implications of Structural Variations

  • Bioactivity Trends: Thiazolidinone derivatives () exhibit antimicrobial and antitumor activity, often correlated with electron-withdrawing substituents (e.g., nitro, chloro) . Coumarin-thiazole hybrids () are reported for anticancer and antioxidant properties, with methoxy groups enhancing membrane permeability .
  • Physicochemical Properties: The planar acenaphthene system may improve DNA intercalation but reduce aqueous solubility compared to non-fused thiazoles . Melting points for thiazolidinone analogs () range widely (147–207°C), suggesting that the target compound’s melting point would depend on crystallinity and substituent effects .

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